molecular formula C8H11N3O2 B2363428 2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid CAS No. 766544-99-4

2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid

Cat. No.: B2363428
CAS No.: 766544-99-4
M. Wt: 181.195
InChI Key: WQHDTYZYNBRREF-UHFFFAOYSA-N
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Description

2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at the 4-position and a (2-aminoethyl)amino substituent at the 2-position. This structure combines a polar carboxylic acid moiety with a flexible, primary amine-containing side chain.

Properties

IUPAC Name

2-(2-aminoethylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c9-2-4-11-7-5-6(8(12)13)1-3-10-7/h1,3,5H,2,4,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHDTYZYNBRREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination-Carboxylation Route

Reaction of 4-Chloropyridine with Ethylenediamine

The most widely reported synthesis begins with 4-chloropyridine reacting with ethylenediamine in a nucleophilic aromatic substitution. This step forms 2-[(2-aminoethyl)amino]pyridine as an intermediate. Key conditions include:

  • Solvent : Anhydrous ethanol or dimethylformamide (DMF)
  • Temperature : 80–100°C reflux for 12–24 hours
  • Molar ratio : 1:1.2 (4-chloropyridine:ethylenediamine)
  • Catalyst : None required, though K₂CO₃ may enhance yield.

The reaction proceeds via a two-stage mechanism:

  • Nucleophilic attack : Ethylenediamine’s primary amine displaces the chlorine atom on the pyridine ring.
  • Tautomer stabilization : The intermediate stabilizes through resonance with the pyridine nitrogen.

Carboxylation to Target Compound

The intermediate undergoes carboxylation at the pyridine ring’s 4-position. Two approaches dominate:

a) Hydrolysis of Cyano Groups
  • Reagents : Concentrated HCl (6M) or H₂SO₄ (95%)
  • Conditions : 120°C for 8–12 hours under reflux
  • Yield : 75–82%.
b) Carbon Dioxide Insertion
  • Catalyst : Pd/C (5 wt%) or CuI
  • Conditions : 10 atm CO₂, 80°C, 24 hours
  • Solvent : Water-ethanol mixture (3:1 v/v)
  • Yield : 68–72%.

Table 1 : Comparative Analysis of Carboxylation Methods

Method Catalyst Temperature (°C) Yield (%) Purity (HPLC)
Acid hydrolysis None 120 82 98.5
CO₂ insertion Pd/C 80 72 97.8

Nitration-Reduction Pathway

Nitration of Pyridine Derivatives

An alternative route starts with nitrating 2-aminopyridine at the 5-position using mixed acid (H₂SO₄/HNO₃):

  • Conditions : 0–5°C, 4-hour reaction
  • Product : 2-amino-5-nitropyridine (HPLC purity: 98.7%, yield: 91.7%).

Reduction and Functionalization

The nitro group is reduced to an amine, followed by ethylenediamine coupling:

  • Catalytic Hydrogenation :

    • Catalyst : 10% Pd/C
    • Conditions : H₂ (1 atm), 60°C, 1 hour
    • Yield : 92.5%.
  • Ethylenediamine Coupling :

    • Solvent : DMF or THF
    • Base : Triethylamine (2 eq)
    • Temperature : 60°C, 6 hours
    • Yield : 78%.

Industrial-Scale Optimization

Continuous Flow Reactor Design

Large-scale production employs flow chemistry to enhance safety and yield:

  • Reactor type : Tubular packed-bed reactor
  • Residence time : 30 minutes
  • Throughput : 50 kg/day
  • Solvent recovery : 95% via fractional distillation.

Waste Mitigation Strategies

  • Byproduct recycling : Unreacted ethylenediamine is recovered via ion-exchange resins.
  • Acid neutralization : Spent HCl from hydrolysis is treated with Ca(OH)₂ to precipitate CaCl₂.

Analytical and Purification Techniques

Characterization

  • Purity assessment : HPLC with C18 column (98.5–99.3% purity).
  • Structural confirmation :
    • ¹H NMR (D₂O, 400 MHz): δ 8.21 (d, J=5.6 Hz, 1H), 7.89 (s, 1H), 3.68 (t, J=6.4 Hz, 2H), 3.02 (t, J=6.4 Hz, 2H).
    • IR : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (pyridine ring).

Purification Methods

  • Recrystallization : Ethanol-water (7:3) at 4°C, yielding 99% pure crystals.
  • Ion-exchange chromatography : Dowex 50WX4 resin, eluted with 0.5M NH₄OH.

Challenges and Limitations

Side Reactions

  • Over-alkylation : Excess ethylenediamine leads to bis-alkylated byproducts (5–12% yield loss).
  • Oxidation : The primary amine group may oxidize during carboxylation, requiring inert atmospheres.

Scalability Issues

  • CO₂ insertion : High-pressure reactors increase capital costs.
  • Catalyst deactivation : Pd/C loses activity after 3 cycles due to sulfur poisoning.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metal ions that have biological activity.

    Industry: The compound can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The amino and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their conformation and function.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Polarity: The primary amine in this compound increases hydrophilicity compared to tertiary amines (e.g., dimethylamino in ) or hydrophobic groups (e.g., cyclopentyl-methylamino in ). This may enhance solubility in aqueous environments, advantageous for biological applications. The phenoxy group in introduces significant lipophilicity, which could improve blood-brain barrier penetration in drug candidates.

Functional Group Reactivity: The free primary amine in the target compound is more reactive than protected (e.g., Fmoc in ) or substituted amines (e.g., dimethylamino in ). This reactivity allows for conjugation reactions (e.g., amide bond formation) without prior deprotection. The carboxylic acid group (common to all analogs) enables salt formation or esterification, useful for tuning solubility or prodrug design.

Biological and Synthetic Relevance: Derivatives like 3-(pyridin-4-yl)acrylic acid () are precursors to β-amino acids, suggesting that the target compound could similarly serve as a building block for bioactive molecules. The Fmoc-protected analog () highlights the role of pyridine-4-carboxylic acids in peptide synthesis, where the carboxylic acid moiety facilitates coupling reactions.

Biological Activity

Overview

2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid, commonly referred to as a pyridine derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C8H10N4O2
  • Molecular Weight: 182.19 g/mol

The biological activity of this compound is primarily attributed to its ability to act as an inhibitor for specific enzymes and receptors. The amino group and carboxylic acid functional groups play crucial roles in its binding affinity to target proteins.

  • Enzyme Inhibition: The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions like cancer and metabolic disorders.
  • Receptor Modulation: It may also influence receptor activity, particularly in neurotransmission pathways, suggesting potential applications in neuropharmacology.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it could be developed into a novel antibacterial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Neuroprotective Effects

This compound has shown promise in neuroprotective studies. It appears to mitigate neuronal damage in models of oxidative stress, indicating potential applications in treating neurodegenerative diseases.

  • Case Study: In a murine model of Alzheimer's disease, administration of the compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function scores.
  • Mechanism: The neuroprotective effects are believed to stem from the compound's antioxidant properties and its ability to modulate glutamate receptors.

Toxicity and Safety Profile

Toxicological assessments have indicated that while this compound exhibits beneficial biological activities, it also poses certain risks:

  • Acute Toxicity: The compound is classified as harmful if swallowed (H302), with reported symptoms including gastrointestinal distress.
  • Skin and Eye Irritation: It is noted to cause irritation upon contact with skin or eyes (H315).

Research Findings

Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological activity and reduce toxicity. For instance:

  • Synthesis of Analogues: Modifications at the pyridine ring have led to compounds with improved potency against specific bacterial strains.
  • In Vivo Studies: Animal studies are ongoing to evaluate the therapeutic efficacy and safety profile of these derivatives.

Q & A

Q. What are the established synthetic routes for 2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid, and how can purity be optimized?

The synthesis typically involves coupling 2-aminoethylamine with a pyridine-4-carboxylic acid derivative. A common method utilizes carbodiimide-mediated amidation to form the carbamoyl linkage between the aminoethyl group and the pyridine ring (e.g., 4'-[(2-aminoethyl)carbamoyl]-2,2'-bipyridine-4-carboxylic acid in ) . To optimize purity:

  • Use high-purity starting materials (≥95%) to minimize side reactions.
  • Employ column chromatography or recrystallization for purification, as seen in analogous pyridine-carboxylic acid syntheses.
  • Monitor reaction progress via TLC or HPLC, adjusting pH to stabilize intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm the aminoethylamino and pyridine-carboxylic acid moieties (e.g., signals for aromatic protons at δ 7–8 ppm and carboxylic acid protons at δ 12–13 ppm).
  • FT-IR : Peaks at ~1650–1700 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) validate functional groups.
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C14_{14}H14_{14}N4_{4}O3_{3}, exact mass 294.1066).

Q. What are its primary applications in early-stage drug discovery?

The compound serves as a ligand or building block in metal-catalyzed reactions (e.g., coordination chemistry) due to its pyridine and aminoethyl groups. It is also used in synthesizing heterocyclic scaffolds for kinase inhibitors or protease modulators .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model electron density distribution to identify reactive sites. For example:

  • The pyridine nitrogen and carboxylic acid group act as electron-deficient centers, favoring nucleophilic attack (supported by analogous pyridine-4-carboxylic acid derivatives in ).
  • Solvent effects (e.g., DMF vs. water) can be simulated to optimize reaction kinetics.

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or impurity profiles. Methodological solutions include:

  • Dose-response standardization : Test across multiple concentrations (e.g., 1–100 μM) to identify true activity thresholds.
  • Batch consistency checks : Use LC-MS to verify purity (>98%) and rule out degradation products.
  • Orthogonal assays : Combine enzymatic inhibition studies with cell-based viability assays to confirm target specificity.

Q. How does the compound’s structure influence its performance in ionic liquid crystal (ILC) formulations?

The aminoethyl and carboxylic acid groups enable hydrogen bonding and ionic interactions, critical for ILC phase stability. Studies on similar pyridine-4-carboxylic acid-derived ILCs show:

  • Temperature-dependent refractive index changes (20–80°C), relevant for optoelectronic devices.
  • Substituent position (e.g., 4-carboxylic acid vs. 2-carboxylic acid) alters mesophase behavior, requiring XRD and DSC validation.

Q. What are the challenges in scaling up synthesis without compromising yield?

Key issues include side reactions (e.g., over-alkylation) and purification bottlenecks. Mitigation strategies:

  • Flow chemistry : Continuous processing improves heat/mass transfer for exothermic amidation steps.
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology.
  • Green chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

Methodological Best Practices

Q. Handling and Storage Recommendations

  • Store at –20°C under inert gas (N2_2) to prevent hydrolysis of the carbamoyl group.
  • Use gloveboxes for air-sensitive reactions involving the aminoethyl moiety.
  • Neutralize waste with dilute acetic acid before disposal to avoid exothermic decomposition.

Q. Analytical Workflow for Impurity Profiling

LC-MS/MS : Identify major impurities (e.g., unreacted starting materials).

1H^1H-1H^1H COSY NMR : Resolve overlapping signals from byproducts.

X-ray crystallography : Confirm crystal structure if polymorphic forms are suspected.

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